molecular formula C24H32O6S B593404 Bakkenolide IIIa CAS No. 915289-60-0

Bakkenolide IIIa

Cat. No.: B593404
CAS No.: 915289-60-0
M. Wt: 448.574
InChI Key: LWJFULOPSWJZSL-BZNVVBPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bakkenolide IIIa is a sesquiterpene lactone isolated from the rhizome of Petasites tricholobus, a plant used in traditional Chinese medicine. This compound has garnered attention due to its significant neuroprotective and anti-inflammatory properties .

Mechanism of Action

Bakkenolide IIIa protects against cerebral damage by inhibiting AKT and ERK1/2 activation and inactivating NF-κB signaling . In a study, it was found that this compound ameliorated LPS-induced inflammatory damage in HUVECs by upregulating LINC00294 .

Safety and Hazards

Bakkenolide IIIa is for research use only . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bakkenolide IIIa can be extracted from the rhizome of Petasites tricholobus using methanol as a solvent. The extraction process involves drying the plant material, milling it into a fine powder, and then sonication in methanol . The compound is then isolated and purified using liquid chromatography techniques .

Industrial Production Methods

Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .

Chemical Reactions Analysis

Types of Reactions

Bakkenolide IIIa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in detail .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other bakkenolides, Bakkenolide IIIa has shown the most potent neuroprotective effects against oxygen-glucose deprivation-induced neuronal injuries . This makes it a unique and valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

[3a,4-dimethyl-4'-methylidene-7-(3-methylsulfanylprop-2-enoyloxy)-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFULOPSWJZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C(CCC(C2(CC13C(=C)COC3=O)C)C)OC(=O)C=CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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